molecular formula C26H25ClN4O4S B11368194 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11368194
M. Wt: 525.0 g/mol
InChI Key: GHBVDXUKGMSQBH-UHFFFAOYSA-N
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Description

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with chlorophenyl, furan, ethanesulfonyl, and methylphenyl groups, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, furan, ethanesulfonyl, and methylphenyl groups through various organic reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include those with pyrimidine cores but different substituents, such as:

  • Compounds with different aryl groups instead of chlorophenyl.
  • Compounds with different heterocyclic groups instead of furan.
  • Compounds with different sulfonyl groups instead of ethanesulfonyl. These variations can lead to different chemical and biological properties, making each compound unique in its applications and effects.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-21-12-6-18(2)7-13-21)31(17-22-5-4-14-35-22)16-19-8-10-20(27)11-9-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

GHBVDXUKGMSQBH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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